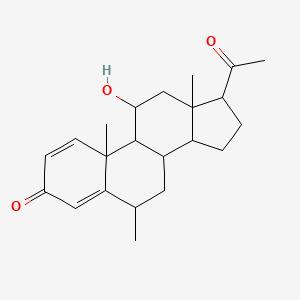

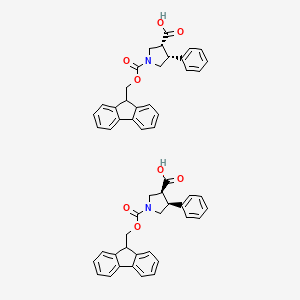

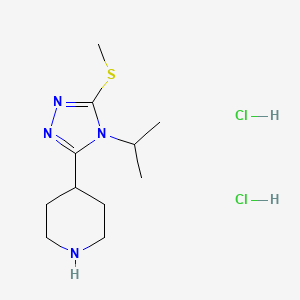

![molecular formula C44H34BClF4S2 B12295712 4-(2-{2-chloro-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-2,6-diphenyl-1lambda4-thiopyran-1-ylium; tetrafluoroboranuide](/img/structure/B12295712.png)

4-(2-{2-chloro-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-2,6-diphenyl-1lambda4-thiopyran-1-ylium; tetrafluoroboranuide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

IR-1061 es un colorante orgánico fluorescente de infrarrojo cercano utilizado principalmente para la imagen óptica in vivo. Este compuesto es conocido por su alto rendimiento cuántico y su capacidad para proporcionar imágenes de alta resolución en la ventana del infrarrojo cercano II (NIR-II), que abarca de 1.000 a 1.700 nanómetros. Esto lo hace particularmente útil para la imagen de tejidos profundos debido a su menor dispersión de fotones y absorción de luz .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de IR-1061 implica la formación de una cadena de polimetina con modificaciones heterocíclicas específicas. El compuesto se sintetiza típicamente a través de una serie de reacciones de condensación que involucran aldehídos aromáticos y sales de tiopirio. Las condiciones de reacción a menudo requieren solventes anhidros y atmósferas inertes para evitar reacciones secundarias no deseadas .

Métodos de producción industrial

La producción industrial de IR-1061 sigue rutas sintéticas similares pero a mayor escala. El proceso implica pasos rigurosos de purificación, incluida la recristalización y la cromatografía, para garantizar una alta pureza y rendimiento. El compuesto se almacena luego bajo nitrógeno para evitar su degradación .

Análisis De Reacciones Químicas

Tipos de reacciones

IR-1061 experimenta varias reacciones químicas, incluidas:

Oxidación: El compuesto se puede oxidar para formar diferentes derivados de polimetina.

Reducción: Las reacciones de reducción pueden modificar las propiedades electrónicas del colorante.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia.

Sustitución: La halogenación a menudo implica reactivos como cloro o bromo, mientras que la alquilación utiliza haluros de alquilo.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de polimetina con propiedades electrónicas y ópticas alteradas, lo que los hace adecuados para diferentes aplicaciones de imagen .

Aplicaciones Científicas De Investigación

IR-1061 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como una sonda fluorescente en varios ensayos químicos.

Biología: Employed in cellular and tissue imaging to study biological processes in real-time.

Medicina: Utilizado en imagenología diagnóstica, particularmente para la detección y el seguimiento del cáncer.

Industria: Applied in the development of advanced imaging systems and sensors

Mecanismo De Acción

IR-1061 ejerce sus efectos a través de su capacidad para absorber y emitir luz en la ventana NIR-II. El compuesto se dirige a estructuras moleculares específicas dentro de los tejidos, lo que permite la imagen de alta resolución. El mecanismo implica la excitación de electrones a estados de mayor energía, seguido de la emisión de fotones cuando los electrones regresan a su estado fundamental. Este proceso es altamente eficiente debido al alto rendimiento cuántico del compuesto .

Comparación Con Compuestos Similares

Compuestos similares

Verde de Indocianina (ICG): Otro colorante NIR utilizado para la imagen médica pero con menor profundidad de penetración tisular.

IR-820: Similar a IR-1061 pero con diferentes propiedades espectrales.

Yoduro de IR-780: Utilizado para la imagen pero menos estable en condiciones fisiológicas.

Unicidad

IR-1061 se destaca por su alto rendimiento cuántico, estabilidad y capacidad para proporcionar imágenes de alta resolución en la ventana NIR-II. Su estructura química única permite una mejor penetración tisular y una menor interferencia de fondo en comparación con otros colorantes NIR .

Propiedades

Fórmula molecular |

C44H34BClF4S2 |

|---|---|

Peso molecular |

749.1 g/mol |

Nombre IUPAC |

4-[(E)-2-[(3E)-2-chloro-3-[2-(2,6-diphenylthiopyran-4-ylidene)ethylidene]cyclohexen-1-yl]ethenyl]-2,6-diphenylthiopyrylium;tetrafluoroborate |

InChI |

InChI=1S/C44H34ClS2.BF4/c45-44-38(26-24-32-28-40(34-14-5-1-6-15-34)46-41(29-32)35-16-7-2-8-17-35)22-13-23-39(44)27-25-33-30-42(36-18-9-3-10-19-36)47-43(31-33)37-20-11-4-12-21-37;2-1(3,4)5/h1-12,14-21,24-31H,13,22-23H2;/q+1;-1 |

Clave InChI |

QRLZQHNDSCIJTI-UHFFFAOYSA-N |

SMILES isomérico |

[B-](F)(F)(F)F.C1CC(=C(/C(=C/C=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)/C1)Cl)/C=C/C5=CC(=[S+]C(=C5)C6=CC=CC=C6)C7=CC=CC=C7 |

SMILES canónico |

[B-](F)(F)(F)F.C1CC(=C(C(=CC=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C1)Cl)C=CC5=CC(=[S+]C(=C5)C6=CC=CC=C6)C7=CC=CC=C7 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

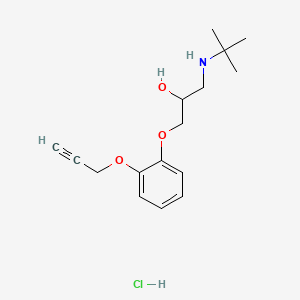

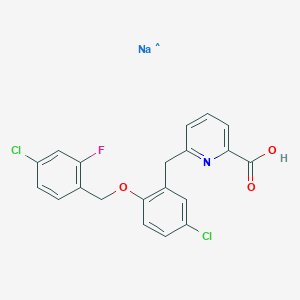

![[2-Bromo-3-[tert-butyl(dimethyl)silyl]oxypropoxy]-tert-butyl-dimethylsilane](/img/structure/B12295666.png)

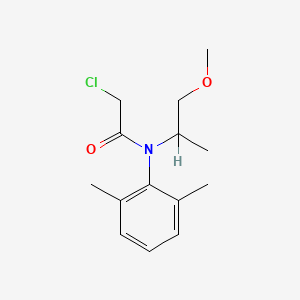

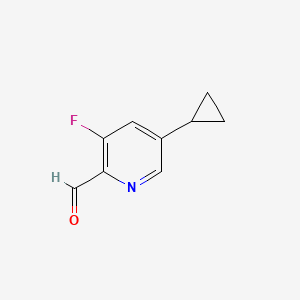

![[(7-Nitro-2,3-dioxoquinoxalin-5-yl)methylamino]methylphosphonic acid](/img/structure/B12295709.png)

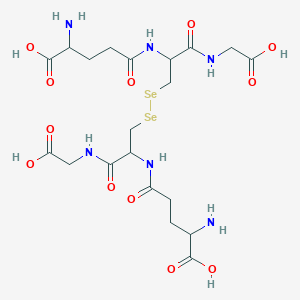

![4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12295719.png)